N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a fluorobenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide typically involves the condensation reaction between 3-(benzyloxy)benzaldehyde and 4-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining precise temperature control. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Reduced hydrazide products.
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The benzyloxy group and the fluorobenzohydrazide moiety can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-nitrobenzohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-methylbenzohydrazide
Uniqueness
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
CAS No. |
328923-74-6 |
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Molecular Formula |
C21H17FN2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-19-11-9-18(10-12-19)21(25)24-23-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI Key |
GLYJDLZIMMXLIQ-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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